molecular formula C13H12N2O2S B2586256 6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one CAS No. 898445-57-3

6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one

Cat. No.: B2586256
CAS No.: 898445-57-3
M. Wt: 260.31
InChI Key: AZCCWDFYKJVUIM-UHFFFAOYSA-N
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Description

6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one is a pyrimidinone derivative of significant interest in medicinal and synthetic chemistry. Its core structure features a pyrimidin-2-one ring, a privileged scaffold in drug discovery, which is functionalized with a methyl group at the 6-position and a phenacylthioether side chain. This molecular architecture is key to its utility, as the (2-oxo-2-phenylethyl)thio moiety is a known synthetic handle that can be used to access more complex fused heterocyclic systems . The primary research value of this compound lies in its role as a synthetic intermediate. Under specific reaction conditions, S-alkylated pyrimidinones like this one can be cyclized to produce derivatives of thiazolo[3,2-a]pyrimidin-5-one, a structurally related heterocyclic system that has demonstrated notable pharmacological properties in scientific studies . Research on closely related analogs, specifically 6-methyl-2-((2-oxo-2-phenylethyl)thio)pyrimidin-4(3H)-one, has shown that such compounds possess anticonvulsant activity in preclinical models, such as pentylenetetrazole-induced seizures in rats . Furthermore, the broader classes of pyrimidinone and thienopyrimidine derivatives are extensively investigated for a wide spectrum of biological activities, including anticancer and anti-infective effects, highlighting the potential of this compound as a starting point for the development of new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-methyl-4-phenacylsulfanyl-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-7-12(15-13(17)14-9)18-8-11(16)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCCWDFYKJVUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one typically involves the reaction of a pyrimidinone derivative with a thioester. The reaction conditions may include:

    Reagents: Pyrimidinone derivative, thioester, base (e.g., sodium hydroxide)

    Solvents: Organic solvents such as ethanol or dimethyl sulfoxide (DMSO)

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride (NaBH4)

    Substitution: Nucleophilic substitution reactions at the pyrimidinone ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted pyrimidinones

Scientific Research Applications

Biological Activities

The biological activities of 6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one have been explored in several studies, revealing its potential in various therapeutic areas:

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In a study focused on synthesizing acetamide derivatives, it was found that they demonstrated considerable efficacy against seizures induced by pentylenetetrazole, suggesting their potential use in treating epilepsy .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies comparing its derivatives with established antibiotics indicated that some variants possess significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development as an antimicrobial agent .

Cytotoxicity Against Cancer Cells

Investigations into the cytotoxic effects of this compound reveal its selective toxicity towards various cancer cell lines. Compounds with similar structural motifs have been documented to induce apoptosis in cancer cells while sparing normal cells, positioning them as candidates for anticancer drug development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantSignificant activity against pentylenetetrazole-induced seizures
AntimicrobialEffective against E. coli and S. aureus with MIC ~256 µg/mL
CytotoxicitySelective toxicity towards cancer cell lines

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps, typically starting from pyrimidine precursors. The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve the inhibition of specific enzymes and pathways relevant to disease processes.

Potential Mechanisms

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, which may contribute to their therapeutic effects.
  • Microtubule Disruption : Some derivatives may affect microtubule dynamics, leading to cell cycle arrest in cancer cells.

Mechanism of Action

The mechanism of action of 6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or DNA

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA to inhibit replication or transcription

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in ) stabilize the pyrimidinone ring, whereas electron-donating groups (e.g., methylthio in ) may enhance nucleophilic reactivity.
  • Synthetic Accessibility : Compounds with bulkier substituents (e.g., piperidinyl in ) often require multi-step syntheses, leading to lower yields (e.g., 56% for the target compound vs. 78% for simpler analogues ).

Physicochemical Properties

  • Solubility : Methylthio derivatives (e.g., ) exhibit higher aqueous solubility than phenyl-substituted compounds due to reduced hydrophobicity.
  • Thermal Stability : Trifluoromethyl groups (e.g., ) enhance thermal stability, as evidenced by higher melting points (>200°C) compared to the target compound (m.p. data pending).
  • Spectroscopic Data : IR spectra of analogues show characteristic C=O stretches at ~1727 cm⁻¹ and NH/ NH₂ bands at 3363–3420 cm⁻¹ , consistent with the target compound’s expected behavior.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing 6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one and related derivatives?

  • Methodology : The core pyrimidin-2(1H)-one scaffold is typically synthesized via alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one. Two primary routes are used:

  • Route A : Reaction with dimethyl sulfate in K₂CO₃/EtOH.
  • Route B : Methylation using methyl iodide in MeONa/MeOH.
    Subsequent substitution with aromatic amines (e.g., at 140°C) introduces the thioether group. Yields exceed 70% in optimized conditions, with purity confirmed via melting points and chromatographic analysis .
    • Key Data :
ReagentSolvent SystemTemperatureYield (%)
Dimethyl sulfateK₂CO₃/EtOHReflux85
Methyl iodideMeONa/MeOH60°C78

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • 1H NMR : Confirms substitution patterns (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry (MS) : Validates molecular mass (e.g., [M+H]+ at m/z 305.3 for the parent compound).
  • Elemental Analysis : Ensures purity (>98% C, H, N composition).
  • IR Spectroscopy : Detects carbonyl (C=O at ~1680 cm⁻¹) and thioether (C-S at ~680 cm⁻¹) groups .

Q. What preliminary biological activities have been identified for pyrimidin-2(1H)-one derivatives?

  • Anticonvulsant Activity : Derivatives with electron-withdrawing substituents (e.g., 4-Br, 3-CF₃) show enhanced potency in rodent models, likely due to improved blood-brain barrier penetration .
  • Antitumor Potential : Analogues like 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one inhibit Ehrlich ascites and Sarcoma-180 tumors in vitro (IC₅₀: 12–18 µM) without acute toxicity in mice .

Advanced Research Questions

Q. How can alkylation reaction conditions be optimized to enhance yield and purity?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation.
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like oxidation of the thioether group.
    • Validation : Post-reaction purification via column chromatography (silica gel, hexane:EtOAc 3:1) ensures >95% purity .

Q. How should researchers resolve discrepancies between computational docking predictions and experimental bioactivity data?

  • Case Study : A pyrimidin-2(1H)-one derivative showed high VEGFR-2 binding affinity in silico (docking score: −9.2 kcal/mol) but moderate cytotoxicity (IC₅₀: 45 µM) in HepG2 cells.
  • Resolution Steps :

ADMET Profiling : Check bioavailability (e.g., poor solubility or metabolic instability).

Conformational Analysis : Use molecular dynamics to assess ligand-protein flexibility.

Experimental Validation : Modify spacer groups (e.g., pyrimidin-2(1H)-one vs. pyrimidin-2(1H)-thione) to align steric and electronic properties with the target .

Q. What challenges arise in X-ray crystallography analysis of this compound, and how can they be addressed?

  • Disorder in Crystal Structures : Perchlorate counterions and water molecules often exhibit positional disorder (e.g., occupancy ratios of 0.68:0.32 in ).
  • Mitigation :

  • Refinement Tools : SHELXL’s PART instruction partitions disordered atoms.
  • Data Collection : High-resolution synchrotron data (≤0.8 Å) improves electron density maps.
  • Hydrogen Bonding : Stabilize crystals via N–H⋯O and π-π interactions (face-to-face distance: ~3.7 Å) .

Data Contradiction Analysis

  • Example : A derivative’s in vitro antitumor activity (IC₅₀: 15 µM) conflicts with in vivo inefficacy.
    • Root Cause : Poor pharmacokinetics (rapid hepatic clearance).
    • Resolution : Introduce prodrug moieties (e.g., esterification of hydroxyl groups) to enhance bioavailability .

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